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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern molecular biology

and therapeutic development. From basic research tools like siRNA and sgRNA to the

development of mRNA-based vaccines and therapeutics, the ability to synthesize high-quality

RNA oligonucleotides with defined sequences is paramount. The inherent reactivity of the 2'-

hydroxyl group in ribose, however, presents a significant challenge compared to DNA

synthesis. A robust and orthogonal protecting group strategy is therefore essential to prevent

unwanted side reactions, ensure high coupling efficiencies, and enable the synthesis of long

and complex RNA molecules. This guide provides a comprehensive overview of the core

principles and common strategies employed for protecting the key functional groups during

solid-phase RNA synthesis.

Core Principles of Protecting Group Strategy
A successful protecting group strategy for RNA synthesis hinges on the principle of

orthogonality. This means that each protecting group must be removable under specific

conditions that do not affect the other protecting groups present on the oligonucleotide chain.

This allows for a stepwise and controlled deprotection process, ultimately yielding the desired

full-length RNA molecule with high fidelity. The key functional groups that require protection

are:

2'-Hydroxyl Group: The most critical point of differentiation from DNA synthesis, the 2'-

hydroxyl group must be protected to prevent 2'-5' phosphodiester bond formation and chain
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cleavage during synthesis.

5'-Hydroxyl Group: This group is protected to control the directionality of chain elongation (3'

to 5') and is temporarily removed at the beginning of each coupling cycle.

Phosphodiester Linkage: The phosphate group is protected as a phosphotriester during

synthesis to maintain its neutrality and prevent unwanted side reactions.

Exocyclic Amino Groups of Nucleobases: The amino groups on adenine (A), guanine (G),

and cytosine (C) must be protected to prevent their reaction with the activated

phosphoramidite monomers.

Protecting Groups for the 2'-Hydroxyl Group
The choice of the 2'-hydroxyl protecting group is a critical determinant of the overall success of

RNA synthesis, significantly impacting coupling efficiency, deprotection conditions, and the final

purity of the product.[1] The ideal 2'-protecting group should be stable throughout the synthesis

cycles and be removed cleanly at the end without causing degradation of the RNA.[2]

Silyl Ethers: TBDMS and TOM
Silyl ethers are the most widely used class of protecting groups for the 2'-hydroxyl function.

tert-Butyldimethylsilyl (TBDMS or TBS): For a long time, TBDMS was the most common

protecting group for the 2'-OH.[2] It is introduced to the 2'-position of the 5'-DMT-protected

nucleoside.[2] However, the bulky nature of the TBDMS group can lead to steric hindrance

during the coupling step, potentially lowering coupling efficiencies, especially for longer RNA

sequences.[1][3] A significant drawback of TBDMS is its potential for migration between the

2' and 3' hydroxyl groups, which can lead to the formation of isomeric RNA monomers.[1][2]

Triisopropylsilyloxymethyl (TOM): The TOM protecting group was developed to overcome the

limitations of TBDMS.[2] It features a spacer between the silyl group and the 2'-oxygen,

which reduces steric hindrance during coupling, leading to higher coupling yields and shorter

reaction times.[2][3] This makes it particularly suitable for the synthesis of long RNA

molecules.[1][2] The acetal-like structure of the TOM group also prevents 2' to 3' silyl

migration.[2][4]
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Orthoester-Based Protecting Groups: ACE
2'-bis(2-Acetoxyethoxy)methyl (ACE): The ACE protecting group offers an alternative, acid-

labile protection strategy.[2] In this chemistry, the 5'-hydroxyl group is protected by a silyl

ether, which is removed by fluoride under neutral conditions compatible with the acid-labile

2'-O-ACE group.[2] A major advantage of the ACE strategy is that the RNA can be purified

with the 2'-protecting groups still attached, rendering it resistant to RNase degradation.[2][5]

The final deprotection of the 2'-ACE group is achieved under mild acidic conditions.[6]

Protecting
Group

Structure
Class

Key
Advantages

Key
Disadvantages

Deprotection
Conditions

TBDMS Silyl Ether
Established and

cost-effective.[1]

Steric hindrance,

potential for 2'-3'

migration,

harsher

deprotection.[1]

Fluoride source

(e.g., TBAF or

Et3N·3HF).[2]

TOM Silyl Ether

Reduced steric

hindrance, higher

coupling

efficiency, no

2'-3' migration.[1]

[2][3]

Higher cost

compared to

TBDMS.

1 M TBAF in

THF.[2]

ACE Orthoester

Mild

deprotection,

allows for

purification of

protected RNA.

[2][6]

Requires a

different 5'-

protecting group

(silyl ether).[2]

Weakly acidic

conditions (e.g.,

pH 3.8, 60 °C, 30

min).[6][7]

Protecting Groups for Other Key Functionalities
5'-Hydroxyl Group
The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group

in both DNA and RNA synthesis.[8][9] Its key feature is its lability to mild acid, which allows for
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its removal at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next

coupling reaction.[9] The release of the bright orange DMT cation upon detritylation can also be

used to monitor the efficiency of each coupling step.[9]

Phosphodiester Linkage
The internucleotide linkage is protected as a phosphotriester during synthesis. The most

common protecting group for the phosphate is the β-cyanoethyl (CE) group.[10][11] This group

is stable to the acidic conditions used for DMT removal and the basic conditions often used for

nucleobase deprotection.[12] It is efficiently removed at the end of the synthesis by a β-

elimination reaction under basic conditions, typically using aqueous ammonia or methylamine.

[12][13]

Exocyclic Amino Groups of Nucleobases
The exocyclic amino groups of adenine, guanine, and cytosine are typically protected with acyl

groups to prevent their reaction with the phosphoramidite monomers.[14] Common protecting

groups include:

Benzoyl (Bz) for Adenine and Cytosine.[8]

Acetyl (Ac) for Cytosine.[8]

iso-Butyryl (iBu) for Guanine.[8]

Phenoxyacetyl (Pac) or tert-butylphenoxyacetyl for A, G, and C, which are more labile and

allow for milder deprotection conditions.[2][9]

Dimethylformamidine (dmf) for Adenine and Guanine, also for milder deprotection.[15]

The choice of nucleobase protecting groups is often linked to the 2'-hydroxyl protection strategy

to ensure orthogonality.

Experimental Protocols
General Solid-Phase RNA Synthesis Cycle
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The synthesis of RNA on a solid support follows a cyclical four-step process for each nucleotide

addition:[12][16]

Detritylation (Deblocking): Removal of the 5'-DMT protecting group from the support-bound

nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

Coupling: Activation of the incoming phosphoramidite monomer with an activator (e.g., 5-

ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the

growing oligonucleotide chain.[17]

Capping: Acetylation of any unreacted 5'-hydroxyl groups using acetic anhydride to prevent

the formation of deletion mutants.

Oxidation: Conversion of the newly formed phosphite triester linkage to the more stable

phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and

pyridine).

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection Protocols
The final deprotection of the synthetic RNA is a multi-step process that must be performed

carefully to avoid degradation of the product. The specific conditions depend on the protecting

groups used.

TBDMS-Protected RNA Deprotection:

Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups: The solid

support is treated with a mixture of concentrated aqueous ammonia and 8 M ethanolic

methylamine (1:1 v/v) at room temperature.[1][13] This cleaves the RNA from the support

and removes the cyanoethyl groups from the phosphates and the acyl groups from the

nucleobases.[13]

Removal of 2'-TBDMS Groups: The resulting solution is treated with a fluoride source, such

as 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or triethylamine

trihydrofluoride (TEA·3HF), to remove the 2'-TBDMS groups.[2][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://encyclopedia.pub/entry/1525
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436257/
https://www.glenresearch.com/media/maravai/productattachments/application_guides/t/b/tb_rna_tbdms_deprotection_20190712.pdf
https://www.benchchem.com/pdf/A_Head_to_Head_Battle_of_Protecting_Groups_TBDMS_vs_TOM_in_RNA_Synthesis.pdf
https://www.kulturkaufhaus.de/annot/564C42696D677C7C393738313538383239323333397C7C504446.pdf?sq=1
https://www.kulturkaufhaus.de/annot/564C42696D677C7C393738313538383239323333397C7C504446.pdf?sq=1
https://atdbio.com/nucleic-acids-book/RNA-oligonucleotide-synthesis
https://www.glenresearch.com/reports/gr4-12
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TOM-Protected RNA Deprotection:

Cleavage and Base/Phosphate Deprotection: Similar to the TBDMS protocol, the support is

treated with a basic solution, often a mixture of methylamine in ethanol/water, at room

temperature.[3] The TOM group is stable to these conditions.[2]

Removal of 2'-TOM Groups: The 2'-TOM groups are cleaved using 1 M TBAF in THF.[2]

ACE-Protected RNA Deprotection:

Cleavage and Base/Phosphate Deprotection: The support is treated with a solution like 40%

aqueous methylamine at 55 °C for a short period.[18] This step also modifies the 2'-ACE

groups, preparing them for the final deprotection.[18]

Removal of 2'-ACE Groups: The final deprotection is achieved by treating the RNA with a

weakly acidic buffer (e.g., 100 mM acetate buffer, pH 3.8) at 60 °C for 30 minutes.[6][7]

Visualizations
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Caption: Overall workflow of RNA synthesis, highlighting the key stages of monomer protection,

solid-phase synthesis, and final deprotection.
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Synthesis Cycle Final Deprotection
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Caption: Orthogonality of protecting groups in RNA synthesis, illustrating the selective removal

of different protecting groups at various stages.

Conclusion
The development of robust and orthogonal protecting group strategies has been instrumental in

advancing the field of chemical RNA synthesis. While the TBDMS group has been a workhorse

for many years, newer protecting groups like TOM and ACE offer significant advantages in

terms of coupling efficiency, purity of the final product, and ease of handling, particularly for the

synthesis of long and complex RNA molecules. The choice of a specific protecting group

strategy depends on the desired length and purity of the RNA, as well as the specific

application. As the demand for synthetic RNA for therapeutic and research purposes continues

to grow, the development of even more efficient and versatile protecting group strategies will

remain a key area of research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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